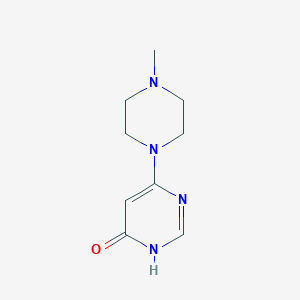

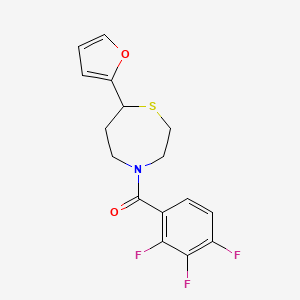

7-Anilino-5-morpholino-3-phenyl-1,4-thiazepine-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

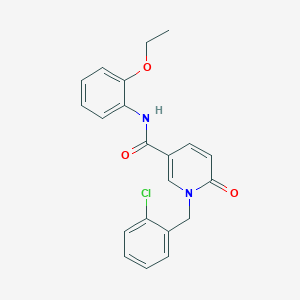

7-Anilino-5-morpholino-3-phenyl-1,4-thiazepine-6-carbonitrile is a chemical compound with the linear formula C22H20N4OS . It is also known by its CAS Number: 165824-80-6 .

Molecular Structure Analysis

The molecular structure of 7-Anilino-5-morpholino-3-phenyl-1,4-thiazepine-6-carbonitrile consists of 51 bonds in total, including 31 non-H bonds and 16 multiple bonds . The molecule also contains 1 sulfide .Physical And Chemical Properties Analysis

The compound has a molecular weight of 388.485 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 520.8±60.0 °C at 760 mmHg . The flash point is 268.8±32.9 °C . The melting point information is not available .Scientific Research Applications

Inhibition and Kinase Activity

One notable application of structurally related compounds to 7-Anilino-5-morpholino-3-phenyl-1,4-thiazepine-6-carbonitrile involves the inhibition of human cathepsin S by 2,4,6-trisubstituted 1,3,5-triazines, demonstrating potent and selective inhibition through interactions with the active site of cathepsin S. This inhibition has implications for therapeutic strategies targeting diseases involving cathepsin S (Tber et al., 2018).

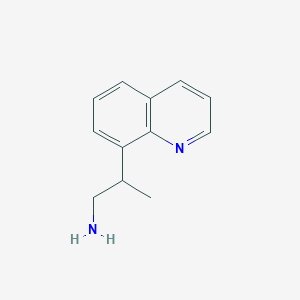

Similarly, the synthesis and biological evaluation of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors highlight their effectiveness against epidermal growth factor receptor (EGF-R) kinase. These compounds show promise for the treatment of diseases mediated by EGF-R kinase activity (Wissner et al., 2000).

Src Kinase Inhibition

The optimization of 4-phenylamino-3-quinolinecarbonitriles has led to significant advancements in inhibiting Src kinase activity, indicating potential for cancer therapy. These developments underscore the compound's utility in designing targeted kinase inhibitors (Boschelli et al., 2001).

Corrosion Inhibition

In addition to biomedical applications, derivatives of the compound class encompassing 7-Anilino-5-morpholino-3-phenyl-1,4-thiazepine-6-carbonitrile have been investigated as corrosion inhibitors for metals. Quinoline derivatives, for example, have shown remarkable efficacy in protecting mild steel against corrosion in acidic mediums, offering environmentally friendly solutions for corrosion protection (Singh et al., 2016).

Safety and Hazards

properties

IUPAC Name |

7-anilino-5-morpholin-4-yl-3-phenyl-1,4-thiazepine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c23-15-19-21(26-11-13-27-14-12-26)25-20(17-7-3-1-4-8-17)16-28-22(19)24-18-9-5-2-6-10-18/h1-10,16,24H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDQQPDXBLQBSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CSC(=C2C#N)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Anilino-5-morpholino-3-phenyl-1,4-thiazepine-6-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2633299.png)

![2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2633304.png)

![N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633308.png)

![(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B2633317.png)